molecular formula C18H22F2O B124073 trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one CAS No. 147622-85-3

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

Cat. No. B124073
M. Wt: 292.4 g/mol
InChI Key: IUJMYVYPSSBPCX-UHFFFAOYSA-N
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Description

The compound trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a complex organic molecule that likely features a difluorophenyl group attached to a bicyclohexyl moiety. While the specific compound is not directly studied in the provided papers, related structures and their properties have been analyzed, which can give insights into the behavior and characteristics of similar compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, including catalysis and isomerization. For instance, the synthesis of trans-1,2-cyclohexanediol from cyclohexene is catalyzed by a diselane compound under mild conditions, which suggests that similar mild and atom-economic conditions could potentially be applied to the synthesis of related compounds . Additionally, the preparation of trans- and cis-4-cyclohexyl-but-3-en-2-one provides a comparison of physical and chemical properties that could be analogous to the synthesis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one .

Molecular Structure Analysis

X-ray diffraction studies are a common method to determine the molecular structure of organic compounds. For example, the structure of 4'-(3,4,5-trifluorophenyl)-4-propylbicyclohexyl was determined using this technique, revealing that the cyclohexyl groups are in a chair conformation and coplanar . This information can be extrapolated to suggest that the trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one might also exhibit a chair conformation for its cyclohexyl groups, which is a stable conformation for such rings.

Chemical Reactions Analysis

The reactivity of cyclohexane derivatives can be inferred from studies on similar compounds. For instance, the oxidation of cyclohexene to produce trans-1,2-cyclohexanediol and the isomerization reactions of 4-(trans-4'-n-propylcyclohexyl)cyclohexanol provide insights into the types of chemical reactions that cyclohexane derivatives can undergo. These reactions include oxidation and isomerization, which could be relevant for the functionalization or transformation of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives can vary based on their molecular structure. The comparison of cis and trans isomers of cyclohexyl-containing compounds shows that these isomers can have different physical and chemical behaviors . Additionally, the inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with ethanol demonstrate how crystal structures can influence the properties of these compounds . These studies suggest that the physical and chemical properties of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one would be influenced by its precise molecular geometry and the interactions it can form with other molecules.

Scientific Research Applications

Neurotrophic Effects

  • Compounds structurally related to trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one have been shown to exhibit neurotrophic effects. Specifically, phenylbutenoid dimers isolated from Zingiber purpureum induced neurite sprouting and provided significant protection against cell death caused by deprivation of serum. These compounds also enhanced hippocampal neurogenesis in olfactory bulbectomized mice, suggesting potential for disease modification in depression and dementia (Matsui et al., 2012).

Cardio-Inhibitory Effects

  • Studies on cyclohexanol derivatives, which are structurally similar to trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, have demonstrated varying degrees of cardio-inhibitory effects ranging from slight depression to complete arrest in intact anesthetized rats, isolated guinea pig hearts, and isolated rabbit atria. These findings underline the significance of trans-2-o-derivatives, with the cis-2-o-derivatives being the least potent (Smookler & DeFeo, 1962).

Metabolic Insights

  • Research on the metabolism of related cyclohexane compounds in male rats has provided insights into the formation of various metabolites such as trans-4-t-butylcyclohexanol and cis -4-t-butylcyclohexanol. These studies have implications for understanding the pathogenesis related to nephropathy induced by similar hydrocarbons (Henningsen et al., 1987).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[4-(3,4-difluorophenyl)cyclohexyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2O/c19-17-10-7-15(11-18(17)20)14-3-1-12(2-4-14)13-5-8-16(21)9-6-13/h7,10-14H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJMYVYPSSBPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2CCC(=O)CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020942, DTXSID301035992
Record name [1,​1'-​Bicyclohexyl]​-​4-​one, 4'-​(3,​4-​difluorophenyl)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4′-(3,4-Difluorophenyl)[1,1′-bicyclohexyl]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one

CAS RN

167948-98-3, 147622-85-3
Record name 4′-(3,4-Difluorophenyl)[1,1′-bicyclohexyl]-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167948-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,​1'-​Bicyclohexyl]​-​4-​one, 4'-​(3,​4-​difluorophenyl)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4′-(3,4-Difluorophenyl)[1,1′-bicyclohexyl]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-trans-(3,4-Difluorophenyl)-cyclohexyl]-cyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-[4-(3,4-Difluorophenyl)-cyclohexyl]-cyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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